N-(4-chlorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c1-10-5-7-11(8-6-10)21-9-14(20)18-16-19-15-12(17)3-2-4-13(15)22-16/h2-8H,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMFUGFSTWEFNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as 2-aminothiophenol and α-haloketones under acidic or basic conditions.
Thioether Formation: The final step involves the reaction of the chlorinated thiazole derivative with p-tolylthiol in the presence of a base such as sodium hydride or potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the thiazole ring and the chlorobenzene moiety can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The 4-chloro group on the benzothiazole core (as in compound 4a) is associated with enhanced enzyme inhibitory activity (e.g., MAO-B/BChE) compared to non-halogenated analogues . p-Tolyl groups (present in the target compound and 107a) correlate with improved antimicrobial activity, likely due to increased lipophilicity enhancing membrane penetration . Thioether linkages (e.g., p-tolylthio in the target compound) may improve metabolic stability compared to ester or amide bonds, as sulfur-based linkages resist hydrolysis .
Synthetic Feasibility :
- The target compound’s synthesis likely parallels methods used for 4a (), where chloroacetyl chloride intermediates undergo nucleophilic substitution with p-tolylthiol. Yields for such reactions range from 53–90% in analogous systems .
- Thioether formation (as in ) often requires mild conditions, avoiding harsh reagents that degrade thiazole cores.
Physicochemical Properties: Melting Points: Chlorinated derivatives (e.g., 4a, mp 245–247°C) generally exhibit higher melting points than non-halogenated analogues, suggesting stronger intermolecular interactions (e.g., halogen bonding) .
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H12ClN2OS
- Molecular Weight : 320.79 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits various mechanisms of action that contribute to its biological effects:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The thiazole ring is often implicated in these activities due to its ability to interact with microbial enzymes.
- Anticancer Properties : Preliminary data suggests that this compound may inhibit cancer cell proliferation. For instance, it has been observed to induce apoptosis in specific cancer cell lines, potentially through the modulation of apoptotic pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to altered cellular functions and therapeutic effects.
Biological Activity Data Table
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of enzyme activity |
Case Studies
- Antimicrobial Efficacy : A study conducted by Zhang et al. (2020) demonstrated that derivatives of benzo[d]thiazole, including this compound, exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated significant antimicrobial potential, suggesting further investigation into clinical applications.
- Cancer Research : In a recent investigation published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at micromolar concentrations. The study highlighted the compound's potential as a lead for developing new anticancer agents.
- Mechanistic Studies : Research by Lee et al. (2021) explored the molecular mechanisms underlying the anticancer effects of this compound. They reported that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering oxidative stress and subsequent apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
